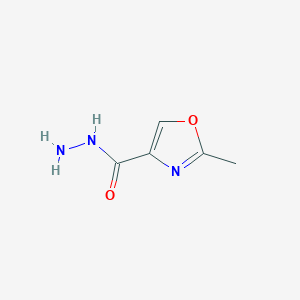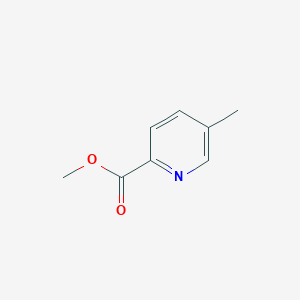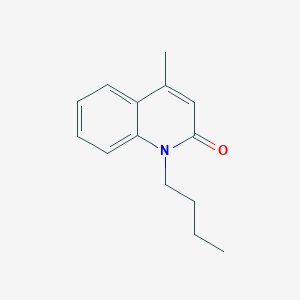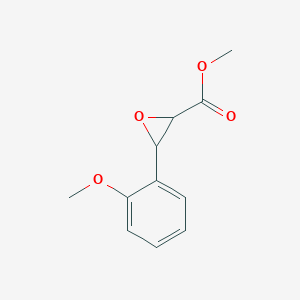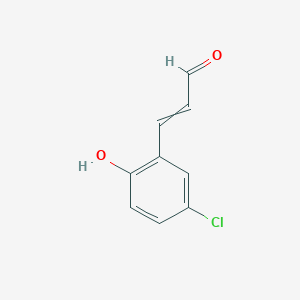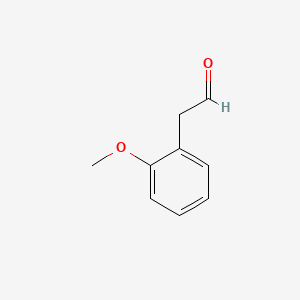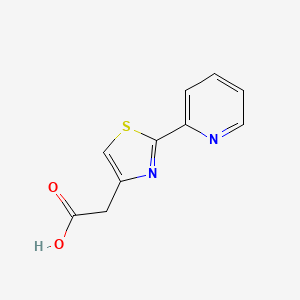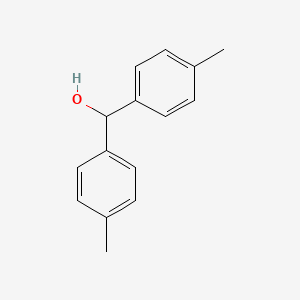
4,4'-Dimethylbenzhydrol
Übersicht
Beschreibung
4,4’-Dimethylbenzhydrol is an organic compound with the molecular formula C15H16O . It is an off-white to white powder and is commonly used as an intermediate in the synthesis of a variety of organic compounds.
Synthesis Analysis
Benzhydryl ethers, including 4,4’-dimethylbenzhydrol, were synthesized through the use of microwave irradiation in a proto-ionic liquid solvent . The resultant products were separated from the reaction mixture by vacuum filtration with a silica gel plug . The products were then analyzed using GCMS and 1H NMR techniques to identify and quantify products .
Molecular Structure Analysis
The molecular structure of 4,4’-Dimethylbenzhydrol consists of two methyl groups attached to a benzhydrol . The InChI key for this compound is RGYZQSCFKFDECZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4,4’-Dimethylbenzhydrol is an off-white to white powder . It has a molecular weight of 212.29 g/mol . The compound is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Sterol Biosynthesis and Biological Activity
4,4'-Dimethylsterols, including compounds similar to 4,4'-Dimethylbenzhydrol, play crucial roles as intermediates in the biosynthesis of cholesterol, ergosterol, and phytosterols. These compounds are essential for cellular and developmental processes across different organisms. They act as precursors that undergo further modifications to become functional sterols. In addition to their biosynthetic roles, certain 4,4'-dimethylsterols serve as signaling molecules, influencing meiosis in mammals and plants and participating in major biological processes such as auxin signaling and immune system development (Darnet & Schaller, 2019).
Effects on Cellular Processes
Dimethyl sulfoxide (DMSO), a solvent widely used in scientific research, can drive significant molecular changes that interfere with cellular processes. Studies have shown that even at low concentrations, DMSO can induce comprehensive alterations in macromolecules, affecting proteins and nucleic acids. This influence extends to the formation of alternate DNA structures, which may have implications for gene expression and epigenetic alterations, highlighting the need for careful consideration of solvent effects in experimental setups (Tunçer et al., 2018).
Antifungal and Cytotoxic Activities
Research on analogues of 4,4'-dimethyl sterols with modified structures has revealed their potential antifungal and cytotoxic activities. These compounds, after undergoing specific synthetic modifications, have shown promising in vitro activity against selected biological systems, suggesting their potential utility in developing new antifungal agents or cancer therapeutics (Alonso et al., 2014).
Impact on Eukaryotic Cells
The investigation into the metabolism and effects of certain sterol compounds, including those related to 4,4'-Dimethylbenzhydrol, has provided insights into their roles in eukaryotic cells. These studies contribute to our understanding of the biological activities and potential therapeutic applications of these compounds, from their antioxidative properties to their involvement in cellular signaling pathways (Jia et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
bis(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZQSCFKFDECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299377 | |
| Record name | 4,4'-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dimethylbenzhydrol | |
CAS RN |
885-77-8 | |
| Record name | 4,4'-Dimethylbenzhydrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885-77-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

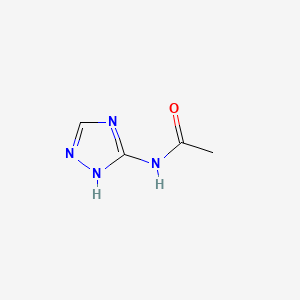
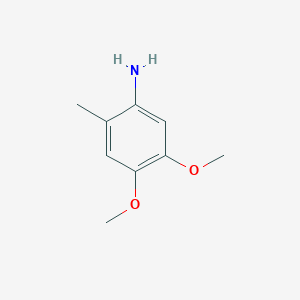
![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)
